Cas no 169104-27-2 (Benzene-d5,6,6'-[(1Z)-1,2-ethenediyl-1,2-d2]bis- (9CI))
169104-27-2 structure
Product Name:Benzene-d5,6,6'-[(1Z)-1,2-ethenediyl-1,2-d2]bis- (9CI)
CAS No:169104-27-2
MF:C14H12
MW:192.319024085999
CID:111123
PubChem ID:101689493
Update Time:2025-04-18
Benzene-d5,6,6'-[(1Z)-1,2-ethenediyl-1,2-d2]bis- (9CI) Chemical and Physical Properties
Names and Identifiers
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- Benzene-d5,6,6'-[(1Z)-1,2-ethenediyl-1,2-d2]bis- (9CI)
- CIS-STILBENE-D12
- 169104-27-2
- 1,2,3,4,5-pentadeuterio-6-[(Z)-1,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene
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- Inchi: 1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11-/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
- InChI Key: PJANXHGTPQOBST-PUJLZZKESA-N
- SMILES: C1(C([2H])=C([2H])C([2H])=C([2H])C=1[2H])/C(/[2H])=C(/[2H])\C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H]
Computed Properties
- Exact Mass: 192.169
- Monoisotopic Mass: 192.169
- Isotope Atom Count: 12
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 0A^2
Experimental Properties
- LogP: 3.85700
Benzene-d5,6,6'-[(1Z)-1,2-ethenediyl-1,2-d2]bis- (9CI) Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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